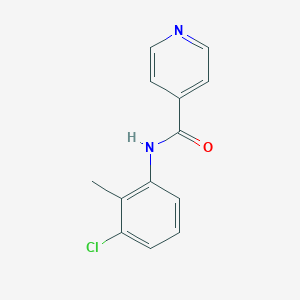

N-(3-chloro-2-methylphenyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-2-methylphenyl)isonicotinamide is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 g/mol It is characterized by the presence of a chloro-substituted methylphenyl group attached to an isonicotinamide moiety

Mecanismo De Acción

- Nicotinamide is essential for maintaining NAD levels, which are critical for various enzymatic reactions in the body .

- By modulating NAD levels, nicotinamide impacts cellular energy production, DNA repair, and gene expression .

- Nicotinamide affects multiple pathways:

- Impact on Bioavailability : Nicotinamide’s pharmacokinetics influence its availability for cellular processes .

- Cellular Effects :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

N-(3-chloro-2-methylphenyl)isonicotinamide has been found to play a role in biochemical reactions. It interacts with various enzymes and proteins, affecting their function and activity . The nature of these interactions is complex and involves various biochemical processes .

Cellular Effects

This compound has been found to have various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, demonstrating the compound’s significant biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)isonicotinamide typically involves the reaction of 3-chloro-2-methylaniline with isonicotinoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-chloro-2-methylphenyl)isonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Aplicaciones Científicas De Investigación

N-(3-chloro-2-methylphenyl)isonicotinamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.

Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.

Biological Research: It is used as a tool compound to study various biological processes and pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-chloro-3-methylphenyl)isonicotinamide

- N-(4-chloro-2-methylphenyl)isonicotinamide

- N-(3-chloro-4-methylphenyl)isonicotinamide

Uniqueness

N-(3-chloro-2-methylphenyl)isonicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and methyl groups on the phenyl ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from other similar compounds .

Actividad Biológica

N-(3-chloro-2-methylphenyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds that feature a chlorinated phenyl group attached to an isonicotinamide moiety. This structural configuration is believed to enhance its biological activity through specific interactions with molecular targets within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, which can lead to a range of biological responses, including:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria, making it a candidate for further investigation in the treatment of infections.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has demonstrated effective inhibition against Gram-positive bacteria at low concentrations. A study reported that similar nicotinamide derivatives exhibited significant antimicrobial activity, suggesting that this compound could enhance or restore the efficacy of existing antibiotics against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various in vitro assays. It has been noted that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses .

In Vitro Studies

- Cell Proliferation Inhibition : A study examining the cytotoxic effects of related compounds found that derivatives similar to this compound exhibited IC50 values ranging from 0.08 mM to 12.07 mM against various cancer cell lines, indicating potential anticancer properties .

- Mechanistic Insights : Docking studies have suggested that the compound interacts with key binding sites on target proteins involved in cell cycle regulation and apoptosis, leading to enhanced cell death in cancerous cells .

In Vivo Studies

In animal models, compounds structurally related to this compound have shown significant reductions in tumor growth and metastasis when administered over extended periods. For example, one study reported that treatment with a similar derivative inhibited lung metastasis in mice inoculated with breast cancer cells .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c1-9-11(14)3-2-4-12(9)16-13(17)10-5-7-15-8-6-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHJSNJVLDXZRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.